molecular formula C13H15Cl2NO3S B1383811 2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate CAS No. 2173098-99-0

2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate

Cat. No. B1383811
CAS RN: 2173098-99-0
M. Wt: 336.2 g/mol
InChI Key: YPPZGAIWWWUGQA-UHFFFAOYSA-N
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Description

“2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate” is a chemical compound with the CAS Number: 2173098-99-0 . It has a molecular weight of 336.24 . The IUPAC name for this compound is 2- ( (2- ( (3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)ethyl 2-chloroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15Cl2NO3S/c1-9-10 (15)3-2-4-11 (9)16-12 (17)8-20-6-5-19-13 (18)7-14/h2-4H,5-8H2,1H3, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Environmental Chemistry

The chlorinated aromatic structure of this compound makes it a candidate for studies on environmental persistence and degradation. Understanding how compounds like this degrade under various conditions can inform the development of more eco-friendly chemicals and remediation strategies.

Each of these applications leverages a different aspect of the compound’s chemical structure, demonstrating its versatility in scientific research. While the current information does not provide specific examples of research involving this compound, the potential applications outlined above are grounded in the general principles of chemistry and the known reactivity of similar molecular structures .

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3S/c1-9-10(15)3-2-4-11(9)16-12(17)8-20-6-5-19-13(18)7-14/h2-4H,5-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZGAIWWWUGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCCOC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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